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molecular formula C12H11NO4 B8583923 4-Hydroxy-7-methoxy-6-quinolyl Acetate

4-Hydroxy-7-methoxy-6-quinolyl Acetate

Cat. No. B8583923
M. Wt: 233.22 g/mol
InChI Key: WVIGEWQUXADQCT-UHFFFAOYSA-N
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Patent
US06809097B1

Procedure details

A suspension of 5-((4-acetoxy-3-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (11.5 g) in DOWTHERM A, (trade mark of Fluka Chemie AG), (125 ml) was heated at 195° C. for 30 minutes. After cooling, ether was added (100 ml) and the precipitate was collected by filtration. The solid was washed with ether and dried under vacuum to give 6-acetoxy-7-methoxy-1,4-dihydroquinolin-4-one which was used without further purification for the next step.
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:22]=[CH:21][C:8]([NH:9][CH:10]=[C:11]2[C:16](=[O:17])OC(C)(C)OC2=O)=[CH:7][C:6]=1[O:23][CH3:24])(=[O:3])[CH3:2].CCOCC>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[C:1]([O:4][C:5]1[CH:22]=[C:21]2[C:8](=[CH:7][C:6]=1[O:23][CH3:24])[NH:9][CH:10]=[CH:11][C:16]2=[O:17])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(NC=C2C(OC(OC2=O)(C)C)=O)C=C1)OC
Name
Quantity
125 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
The solid was washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C(C=CNC2=CC1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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